molecular formula C22H23ClN4O3 B2474893 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide CAS No. 1251568-05-4

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2474893
CAS No.: 1251568-05-4
M. Wt: 426.9
InChI Key: GHXMJYMNMWFHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the piperidine derivative with the methoxyphenyl acetamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide
  • 2-{4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-9-5-4-8-18(19)24-20(28)14-27-12-10-15(11-13-27)22-25-21(26-30-22)16-6-2-3-7-17(16)23/h2-9,15H,10-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXMJYMNMWFHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.